H-DL-Asp-DL-Pro-DL-Pro-DL-Asp-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Met-DL-Met-NH2
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Overview
Description
The compound H-DL-Asp-DL-Pro-DL-Pro-DL-Asp-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Met-DL-Met-NH2 is a synthetic peptide composed of multiple amino acids Each amino acid in the sequence is in its DL form, indicating a mixture of both D- and L- enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Asp-DL-Pro-DL-Pro-DL-Asp-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Met-DL-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids, such as Fmoc (9-fluorenylmethyloxycarbonyl), are removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA), which also removes side-chain protecting groups.
Industrial Production Methods
In an industrial setting, the synthesis of this peptide can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides. The use of high-throughput techniques and optimization of reaction conditions ensures high purity and yield.
Chemical Reactions Analysis
Types of Reactions
H-DL-Asp-DL-Pro-DL-Pro-DL-Asp-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Met-DL-Met-NH2: can undergo various chemical reactions, including:
Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
H-DL-Asp-DL-Pro-DL-Pro-DL-Asp-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Met-DL-Met-NH2: has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of H-DL-Asp-DL-Pro-DL-Pro-DL-Asp-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Met-DL-Met-NH2 depends on its specific application. Generally, peptides exert their effects by interacting with molecular targets such as receptors, enzymes, or other proteins. These interactions can modulate signaling pathways, alter cellular functions, or inhibit specific biological processes.
Comparison with Similar Compounds
H-DL-Asp-DL-Pro-DL-Pro-DL-Asp-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Met-DL-Met-NH2: can be compared with other synthetic peptides like:
- H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2 : Similar in structure but with different amino acid sequences, leading to distinct biological activities.
- Asp-Asp-Asp-Asp-Lys : A shorter peptide with a different sequence, used in different research contexts.
The uniqueness of This compound lies in its specific sequence and the presence of multiple DL amino acids, which can influence its stability, solubility, and biological activity.
Properties
IUPAC Name |
3-amino-4-[2-[2-[[1-[2-[[1-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H90N16O19S2/c1-99-26-20-38(52(65)88)71-55(91)40(21-27-100-2)70-48(81)33-69-53(89)41(29-35-16-18-36(80)19-17-35)73-56(92)42(28-34-10-4-3-5-11-34)74-54(90)39(12-6-22-68-63(66)67)72-57(93)43(31-50(84)85)75-58(94)45-13-7-23-77(45)61(97)44(32-51(86)87)76-59(95)46-14-8-24-78(46)62(98)47-15-9-25-79(47)60(96)37(64)30-49(82)83/h3-5,10-11,16-19,37-47,80H,6-9,12-15,20-33,64H2,1-2H3,(H2,65,88)(H,69,89)(H,70,81)(H,71,91)(H,72,93)(H,73,92)(H,74,90)(H,75,94)(H,76,95)(H,82,83)(H,84,85)(H,86,87)(H4,66,67,68) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXWEKGZQZOOJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H90N16O19S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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